molecular formula C9H8F3NO2 B2692696 (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid CAS No. 2248188-14-7

(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid

Cat. No.: B2692696
CAS No.: 2248188-14-7
M. Wt: 219.163
InChI Key: HGZRZFSBFWCBEK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Chemical Reactions Analysis

Types of Reactions: (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the trifluoromethyl group can influence the biological activity of the compound, making it a valuable tool for studying various biological processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other industrial products. Its distinctive chemical properties make it suitable for various applications, including the production of pesticides and other agricultural chemicals .

Mechanism of Action

The mechanism of action of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid is unique due to its specific structural configuration, which includes the (2R) stereochemistry and the position of the trifluoromethyl group on the pyridine ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

(2R)-2-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5(8(14)15)7-6(9(10,11)12)3-2-4-13-7/h2-5H,1H3,(H,14,15)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZRZFSBFWCBEK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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